N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide
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Overview
Description
N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is an organic compound characterized by the presence of a benzamide group substituted with a 4-chlorobenzyl and a tetrahydrofuran-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of benzoyl chloride with an amine to form the benzamide core.
Substitution with 4-Chlorobenzyl Group: The benzamide is then reacted with 4-chlorobenzyl chloride in the presence of a base such as triethylamine to introduce the 4-chlorobenzyl group.
Introduction of Tetrahydrofuran-2-ylmethyl Group: Finally, the compound is reacted with tetrahydrofuran-2-ylmethyl chloride under basic conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interaction with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may impart specific biological activities, making it a candidate for drug discovery programs targeting various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties. Its incorporation into polymers or other materials could enhance their performance in applications such as coatings, adhesives, and electronic devices.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-N-methylbenzamide: Similar structure but lacks the tetrahydrofuran-2-ylmethyl group.
N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)aniline: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to the presence of both the 4-chlorobenzyl and tetrahydrofuran-2-ylmethyl groups This combination imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C19H20ClNO2 |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H20ClNO2/c20-17-10-8-15(9-11-17)13-21(14-18-7-4-12-23-18)19(22)16-5-2-1-3-6-16/h1-3,5-6,8-11,18H,4,7,12-14H2 |
InChI Key |
NCYWSVWFSOLDTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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